2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium
2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium
Brand Name:
Vulcanchem
CAS No.:
218300-21-1
VCID:
VC0033365
InChI:
InChI=1S/C28H33N2S/c1-3-4-5-6-7-12-21-30-22-20-23(24-15-8-9-16-25(24)30)14-13-19-28-29(2)26-17-10-11-18-27(26)31-28/h8-11,13-20,22H,3-7,12,21H2,1-2H3/q+1
SMILES:
CCCCCCCC[N+]1=CC=C(C2=CC=CC=C21)C=CC=C3N(C4=CC=CC=C4S3)C
Molecular Formula:
C28H33N2S+
Molecular Weight:
429.646
2-[3-[1-Octyl-4-(1H)quinolinylidene]-1-propenyl]-3-methylbenzothiazolium
CAS No.: 218300-21-1
Cat. No.: VC0033365
Molecular Formula: C28H33N2S+
Molecular Weight: 429.646
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 218300-21-1 |
|---|---|
| Molecular Formula | C28H33N2S+ |
| Molecular Weight | 429.646 |
| IUPAC Name | 3-methyl-2-[3-(1-octylquinolin-1-ium-4-yl)prop-2-enylidene]-1,3-benzothiazole |
| Standard InChI | InChI=1S/C28H33N2S/c1-3-4-5-6-7-12-21-30-22-20-23(24-15-8-9-16-25(24)30)14-13-19-28-29(2)26-17-10-11-18-27(26)31-28/h8-11,13-20,22H,3-7,12,21H2,1-2H3/q+1 |
| Standard InChI Key | NOZCDWYVQSXEPA-UHFFFAOYSA-N |
| SMILES | CCCCCCCC[N+]1=CC=C(C2=CC=CC=C21)C=CC=C3N(C4=CC=CC=C4S3)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator